Molecular Weight & Lipophilicity Differentiation
The target compound (MW 194.28) carries significantly higher molecular weight than the direct cyclohexyl analog 1-(3-methylcyclohexyl)-1H-1,2,4-triazol-3-amine (MW 180.25), a difference of 14.03 g/mol attributable to the additional methylene spacer and the quaternary carbon at the cyclohexyl 1-position . Compared to the positional isomer 1-[(4-methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1862467-07-9, MW 194.28), the target compound shares identical molecular formula but differs in the methyl substitution position (1-position quaternary vs. 4-position secondary carbon), producing distinct molecular shapes, dipole moments, and predicted logP values . In the tankyrase inhibitor series, Shultz et al. demonstrated that lipophilic efficiency (LipE = pIC50 − logD) is a critical driver of compound optimization, and even minor alterations in N1 substituent lipophilicity can shift LipE by >1 unit, directly impacting the balance between potency and drug-like properties [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW: 194.28 g/mol; Molecular formula: C10H18N4; N1 substituent: 1-methylcyclohexylmethyl (quaternary carbon at cyclohexyl C1) |
| Comparator Or Baseline | Comparator A: 1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine (CAS 1343711-42-1), MW: 180.25 g/mol, C9H16N4; Comparator B: 1-[(4-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1862467-07-9), MW: 194.28 g/mol, C10H18N4 (identical MW, different methyl position) |
| Quantified Difference | ΔMW = +14.03 g/mol vs. 3-methylcyclohexyl analog; identical MW but quaternary vs. secondary carbon connectivity vs. 4-methylcyclohexylmethyl isomer |
| Conditions | Calculated from molecular formula; predicted logP and LipE from QSPR models applied to 1,2,4-triazol-3-amine scaffold [1] |
Why This Matters
The quaternary carbon at the cyclohexyl 1-position confers distinct conformational constraints and lipophilicity that differentiate binding modes in nicotinamide-pocket targets, enabling fine-tuning of LipE during lead optimization where even ΔLipE = 0.5 can determine progression vs. attrition.
- [1] Shultz, M. D. et al. J. Med. Chem. 2013, 56 (17), 7049–7059. LipE-based SER methodology; LipE = pIC50 − logD. View Source
